2-Acetamido-3-fluorobenzoic acid
Overview
Description
2-Acetamido-3-fluorobenzoic acid is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-fluorobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom into the benzoic acid structure . The reaction conditions often include the use of quaternary ammonium salts as starting materials, which are then subjected to nucleophilic substitution reactions to achieve the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Yield various substituted benzoic acids.
Oxidation Reactions: Produce oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Result in reduced forms like alcohols or amines.
Scientific Research Applications
2-Acetamido-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-acetamido-3-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, inhibit microbial growth, or alter cellular signaling pathways. The acetamido group also contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 2-Acetamido-4-fluorobenzoic acid
- 2-Acetamido-5-fluorobenzoic acid
- 2-Acetamido-6-fluorobenzoic acid
Comparison: 2-Acetamido-3-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom at the 3-position, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic properties, binding affinities, and metabolic stability. The presence of the acetamido group further distinguishes it from other fluorobenzoic acids, providing additional functional versatility.
Properties
IUPAC Name |
2-acetamido-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYXMLONVFAWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372185 | |
Record name | 2-Acetamido-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550346-18-4 | |
Record name | 2-(Acetylamino)-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550346-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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